Dehydroadynerigenin beta-neritrioside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

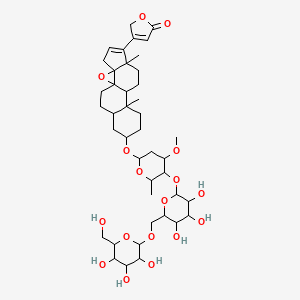

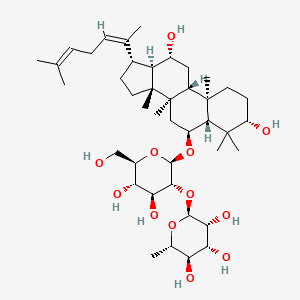

Dehydroadynerigenin beta-neritrioside is a naturally occurring compound with potential biomedical and industrial applications. It is a type of steroid found in the herbs of Nerium oleander . The compound has a molecular formula of C42H62O17 and a molecular weight of 838.95 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C42H62O17 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, etc . The compound has a molecular weight of 838.95 g/mol .科学的研究の応用

1. Neuroprotective Activity

Dehydroadynerigenin beta-neritrioside may have potential neuroprotective effects. Liquiritigenin, a compound structurally related to this compound, has shown neuroprotective activity against β-amyloid peptide in rat hippocampal neurons, which is relevant for Alzheimer's disease treatment research (Liu, Zou, & Lü, 2009).

2. Cancer Stem Cell Research

In the field of cancer research, especially in the study of stem cells, this compound might offer insights. ALDH1, an enzyme with similar functional properties, is a marker for both normal and malignant human mammary stem cells, providing a potential avenue for exploring new cancer treatments (Ginestier et al., 2007).

3. Epigenetic Regulation

This compound may also play a role in epigenetic regulation studies. The enzyme 11 beta-hydroxysteroid dehydrogenase type 2, which shares functional similarities with this compound, is involved in DNA methylation, a key epigenetic mechanism (Alikhani-Koopaei, Fouladkou, Frey, & Frey, 2004).

4. Alzheimer's Disease Therapeutics

This compound may contribute to the development of Alzheimer's disease therapeutics. Research on 17beta-hydroxysteroid dehydrogenase type 10, a related enzyme, has implications for designing inhibitors with potential application in Alzheimer's disease treatment (Kissinger et al., 2004).

5. Amyloid Clearance in Alzheimer's

The compound might be relevant in strategies targeting amyloid clearance in Alzheimer's disease. Studies have focused on the biosynthesis and clearance of amyloid-β, with enzymes like this compound playing a potential role (Nalivaeva & Turner, 2019).

Safety and Hazards

作用機序

Target of Action

Dehydroadynerigenin beta-neritrioside is a natural product that has been studied for its anti-inflammatory and anticancer properties . .

Mode of Action

This compound acts as an antioxidant . It scavenges free radicals, lowers the levels of reactive oxygen species (ROS), and inhibits lipid peroxidation . This suggests that the compound interacts with its targets by neutralizing harmful free radicals and reducing oxidative stress in the body.

Result of Action

This compound has been shown to have anti-inflammatory and anticancer properties . It has also been shown to inhibit tumor growth in animal models, while increasing the efficacy of chemotherapeutic agents . These effects are likely a result of its antioxidant activity and its ability to reduce oxidative stress in the body.

生化学分析

Biochemical Properties

Dehydroadynerigenin beta-neritrioside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it scavenges free radicals and lowers ROS levels, which helps in protecting cells from oxidative stress . Additionally, this compound inhibits lipid peroxidation, a process that can lead to cell damage and inflammation . The compound’s interaction with these biomolecules highlights its potential in mitigating oxidative stress-related conditions.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits cytotoxic effects on breast cancer cells and inhibits tumor growth in animal models . The compound also enhances the efficacy of chemotherapeutic agents, making it a promising adjunct in cancer therapy . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by reducing oxidative stress and inflammation . These effects underscore its potential in modulating cellular functions and improving therapeutic outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It scavenges free radicals and lowers ROS levels, thereby protecting cells from oxidative damage . The compound also inhibits lipid peroxidation, which helps in maintaining cellular integrity . Additionally, this compound has been shown to inhibit tumor growth by enhancing the efficacy of chemotherapeutic agents and exerting cytotoxic effects on cancer cells . These molecular interactions highlight the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound has been shown to maintain its efficacy over extended periods, making it a reliable candidate for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer properties without causing adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. The compound interacts with enzymes and cofactors that regulate oxidative stress and inflammation . By scavenging free radicals and lowering ROS levels, this compound helps maintain cellular homeostasis and prevent oxidative damage . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its antioxidant and anticancer effects, as it ensures that this compound exerts its effects at the desired cellular sites

特性

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19-,21-,22+,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFXEUYOOYUTOA-NLJMNTBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1179645.png)